Benzo[h]quinoline, 2-ethyl-3-methyl-
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Overview
Description
Benzo[h]quinoline, 2-ethyl-3-methyl- is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of Benzo[h]quinoline, 2-ethyl-3-methyl- consists of a benzene ring fused with a pyridine ring, with ethyl and methyl substituents at the 2nd and 3rd positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinoline, 2-ethyl-3-methyl- can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically requires the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method involves the cyclization of N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines using polyphosphoric acid at elevated temperatures .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For example, the use of nanostructured TiO2 photocatalysts under microwave irradiation has been reported for the efficient synthesis of various quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinoline, 2-ethyl-3-methyl- undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various substituents into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Zinc dust, acetic acid
Catalysts: Polyphosphoric acid, Lewis acids
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Benzo[h]quinoline, 2-ethyl-3-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzo[h]quinoline, 2-ethyl-3-methyl- involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives can inhibit certain enzymes, such as thymidylate synthase, which is crucial for DNA replication and transcription . This inhibition can slow down the growth of cancer cells and other rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzo[h]quinoline, 2-ethyl-3-methyl- include:
Quinoline: A simpler structure without the ethyl and methyl substituents.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Cinnoline: Another benzo-fused nitrogen heterocycle with different substitution patterns.
Uniqueness
The uniqueness of Benzo[h]quinoline, 2-ethyl-3-methyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets .
Properties
CAS No. |
61077-84-7 |
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Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-ethyl-3-methylbenzo[h]quinoline |
InChI |
InChI=1S/C16H15N/c1-3-15-11(2)10-13-9-8-12-6-4-5-7-14(12)16(13)17-15/h4-10H,3H2,1-2H3 |
InChI Key |
HZQKVBRGPQLCBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=CC3=CC=CC=C32)C=C1C |
Origin of Product |
United States |
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